MPO Chlorination Activity: Sub-Nanomolar Inhibition Defines a Potency Advantage of >1,000-Fold Over Other MPO Inhibitors
2-(4-Chlorophenyl)vinyl phenyl sulfoxide inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM, as determined by an aminophenyl fluorescein assay following a 10-minute incubation with NaCl addition [1]. In contrast, a panel of MPO inhibitors identified through virtual screening exhibited IC50 values ranging from 1.0 to 2.8 µM (1,000–2,800 nM) in a comparable MPO chlorination assay [2]. This represents a quantitative potency advantage of >1,000-fold for the target compound.
| Evidence Dimension | Inhibition of MPO chlorination activity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Virtual screening-derived MPO inhibitors: 1.0–2.8 µM (1,000–2,800 nM) |
| Quantified Difference | >1,000-fold more potent |
| Conditions | MPO chlorination activity assay; aminophenyl fluorescein detection; 10 min incubation + NaCl addition |
Why This Matters
This >1,000-fold potency differential directly impacts experimental design by requiring substantially lower compound concentrations, minimizing off-target effects and reducing cost per assay for MPO-focused research programs.
- [1] BindingDB. BDBM50554035 CHEMBL4790231: 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. Myeloperoxidase (MPO) Inhibition Data. Accessed 2026. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035. View Source
- [2] Soubhye J, et al. MPO Inhibitors Selected by Virtual Screening. 2011. Academia.edu. View Source
